molecular formula C12H18FN B7942683 1-(4-Fluoro-2-methylphenyl)pentan-1-amine

1-(4-Fluoro-2-methylphenyl)pentan-1-amine

Cat. No.: B7942683
M. Wt: 195.28 g/mol
InChI Key: GJPGUFDBZCMEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-2-methylphenyl)pentan-1-amine (CAS: 1270451-60-9) is a primary amine featuring a pentyl chain attached to a substituted phenyl ring, with a fluorine atom at the para position (C4) and a methyl group at the ortho position (C2) of the aromatic ring.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-3-4-5-12(14)11-7-6-10(13)8-9(11)2/h6-8,12H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPGUFDBZCMEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=C(C=C(C=C1)F)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-2-methylphenyl)pentan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 4-fluoro-2-methylbenzene with a suitable pentan-1-amine precursor. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyl halide under anhydrous conditions to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation steps, and advanced purification techniques like distillation and recrystallization are employed to achieve high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, converting it to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)

    Reduction: Hydrogen gas (H), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Primary amines

    Substitution: N-alkylated or N-acylated derivatives

Scientific Research Applications

Neurotransmitter Modulation

Research indicates that compounds similar to 1-(4-Fluoro-2-methylphenyl)pentan-1-amine may act as selective inhibitors of dopamine and norepinephrine transporters (DAT and NET). This modulation can have significant implications for treating conditions such as:

  • Attention Deficit Hyperactivity Disorder (ADHD) : By enhancing dopaminergic activity, these compounds may improve focus and attention.
  • Depression : The inhibition of norepinephrine reuptake can potentially alleviate depressive symptoms.

Neuropharmacological Effects

A study explored the effects of similar compounds on neurotransmitter levels in animal models. Results demonstrated that selective DAT inhibitors led to increased dopamine levels in the synaptic cleft, suggesting potential for treating cocaine addiction through modulation of reward pathways .

Designer Drug Market

The emergence of this compound in the designer drug market has raised concerns regarding its psychoactive effects. Analytical studies using mass spectrometry have identified this compound in various street drugs, emphasizing the need for rapid identification methods to combat its misuse .

Table 1: Comparison of Pharmacological Properties

CompoundDAT Inhibition (K_i, nM)NET Inhibition (K_i, nM)SERT Inhibition (K_i, nM)
This compoundTBDTBDTBD
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one11.5195>200
3,4-Dichlorophenyl analog11.59.4199

Note: TBD indicates values that require further research.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-methylphenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. For example, it may bind to neurotransmitter receptors, altering signal transduction and affecting physiological responses.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position : Para-substituted fluorine (as in the target compound) may enhance metabolic stability compared to meta- or ortho-substituted analogues due to reduced steric hindrance and electronic effects .

Functional Group Variants

Ketone Derivatives: 4-Fluoro Pentedrone (4-FPD)

4-FPD (1-(4-fluorophenyl)-2-(methylamino)pentan-1-one, C12H16FNO) shares the 4-fluorophenyl moiety but replaces the primary amine with a ketone and methylamino group. This structural divergence confers distinct pharmacological properties:

  • Pharmacological Activity: 4-FPD is a cathinone derivative and monoamine reuptake inhibitor, acting as a stimulant. In contrast, the target compound’s primary amine lacks the ketone group critical for transporter binding in cathinones .
  • Physicochemical Properties : The ketone in 4-FPD increases polarity (logP ~1.5–2.0) compared to the target compound’s amine (estimated logP ~2.5–3.0) .

Tertiary Amines: N,N-Dibenzyl-4-fluoro-4-methylpentan-1-amine

This tertiary amine (C20H24FN) features dibenzyl groups and a quaternary carbon with fluorine and methyl substituents. Key differences include:

  • Basicity : Tertiary amines (pKa ~9–10) are less basic than primary amines (pKa ~10–11), affecting protonation and solubility under physiological conditions .
  • Synthetic Utility : The dibenzyl groups in tertiary amines serve as protective groups in multi-step syntheses, unlike the unprotected primary amine in the target compound .

Structural and Biocatalytic Insights

Crystallographic and Enzymatic Studies

  • Cofactor Binding : Pentan-1-amine derivatives (e.g., in CfusAmDH-W145A complexes) adopt extended conformations when interacting with NAD+/NADP+, suggesting that the target compound’s pentyl chain may facilitate hydrophobic interactions in enzyme active sites .
  • Refinement Techniques : SHELXL-based crystallographic refinements highlight the importance of accurate structural data for predicting intermolecular interactions, particularly for fluorine-containing compounds .

Biological Activity

1-(4-Fluoro-2-methylphenyl)pentan-1-amine, a compound of interest in pharmacology and toxicology, has garnered attention due to its potential biological activities and structural similarities to known psychoactive substances. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with monoamine transporters. It is hypothesized that the compound may act as a substrate or inhibitor for the reuptake transporters of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially resulting in stimulant effects similar to other phenethylamines.

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of similar compounds, providing insights into the potential biological activities of this compound:

  • Stimulant Effects : Research on structurally related compounds indicates that they often exhibit stimulant properties. For instance, analogs with similar amine structures have shown increased locomotor activity in animal models, suggesting potential psychoactive effects .
  • Toxicological Studies : A study analyzing designer drugs reported that compounds related to this compound could induce neurotoxic effects at high doses. The neurotoxicity was linked to oxidative stress and excitotoxicity mechanisms .
  • Analytical Characterization : Analytical methods such as HPLC-MS have been employed to identify and characterize the compound in various samples. These studies confirm the presence of the compound in illicit drug products, highlighting its relevance in forensic toxicology .

Comparison with Related Compounds

Compound NameStructureMain EffectsNotes
This compoundStructurePotential stimulantSimilar to other phenethylamines
4-FluoromethamphetamineStructureStimulant, euphoriaKnown psychoactive substance
3,4-MethylenedioxymethamphetamineStructureEmpathogenic, stimulantPopular recreational drug

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.